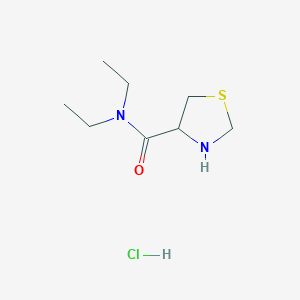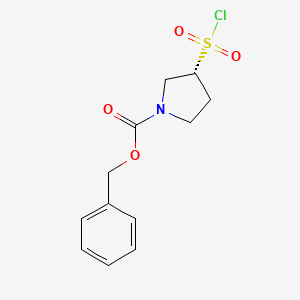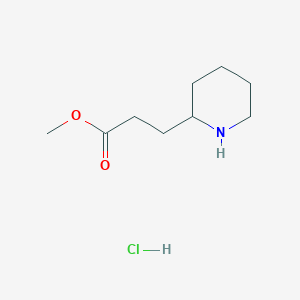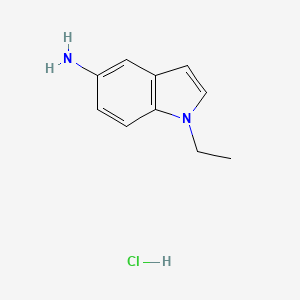
2-(2,3-Dichlorobenzoyl)-3-methylpyridine
Übersicht
Beschreibung
“2-(2,3-Dichlorobenzoyl)-3-methylpyridine” is a chemical compound. It’s related to 2,3-Dichlorobenzoic acid, which is an intermediate metabolite of polychlorinated biphenyls (PCBs) . It’s also related to 2,3-Dichlorobenzoyl chloride .
Synthesis Analysis
The synthesis of related compounds has been discussed in several papers. For instance, 2,3-Dichlorobenzoic acid, an intermediate of the lamotrigine drug substance, and its regio isomers have been separated and determined using a gradient reversed-phase liquid chromatography method . Another paper discusses a similar method for the separation and determination of 2,3-dichlorobenzoyl cyanide and its regio isomers .Molecular Structure Analysis
The molecular formula of 2,3-Dichlorobenzoyl is C7H3Cl3O, with an average mass of 209.457 Da and a monoisotopic mass of 207.924942 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds have been monitored using liquid chromatography methods .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For instance, 2,3-Dichlorobenzoyl has a density of 1.5±0.1 g/cm3, a boiling point of 242.0±0.0 °C at 760 mmHg, and a flash point of 142.2±0.0 °C .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Purification
- 2-(2,3-Dichlorobenzoyl)-3-methylpyridine is utilized in chemical synthesis processes. For example, studies have shown the use of extraction, distillation, and column chromatography in separating and purifying photochlorinated products of 3-methylpyridine, indicating the significance of such compounds in medicinal and pesticide applications (Su Li, 2005).
Photodimerization Studies
- The molecule has been studied in the context of photodimerization. Research involving 2-aminopyridines and 2-pyridones under ultraviolet irradiation has provided insights into the formation of 1,4-dimers, a process that is relevant to understanding the photoreactive properties of pyridine derivatives (E. Taylor & R. O. Kan, 1963).
Antimicrobial Activity and DNA Interactions
- Studies on silver complexes involving 2-amino-3-methylpyridine derivatives have revealed antimicrobial activity against various bacteria and yeasts. This research suggests the potential of 2-(2,3-Dichlorobenzoyl)-3-methylpyridine and its derivatives in developing new antimicrobial agents. Additionally, these compounds have been shown to interact with DNA, influencing electrophoretic mobility (M. Abu-Youssef et al., 2010).
Electrophoretic Separation Studies
- The compound has been used to study the relationships between pH and separation in free solution capillary electrophoresis, highlighting its role in analytical chemistry (S. Wren, 1991).
Supramolecular Chemistry
- In supramolecular chemistry, the compound forms part of molecular salts exhibiting hydrogen-bonded supramolecular associations. This is significant in the study of molecular interactions and crystal engineering (N. C. Khalib et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2,3-dichlorophenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)9-5-2-6-10(14)11(9)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQSXMGFQPTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorobenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}propanamide](/img/structure/B1421426.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1421429.png)
![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)
![4-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzaldehyde](/img/structure/B1421434.png)


![N-[(dodecylsulfanyl)({[(4-methoxyphenyl)methyl]amino})methylidene]-3-ethoxypropan-1-amine hydrobromide](/img/structure/B1421438.png)

![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}acetamide](/img/structure/B1421440.png)